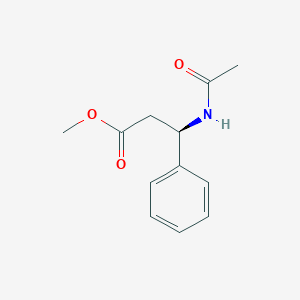

Methyl (R)-3-acetamido-3-phenylpropanoate

Description

Contextual Significance in Chiral Synthesis

The primary significance of Methyl (R)-3-acetamido-3-phenylpropanoate lies in its role as a chiral precursor. In the synthesis of pharmaceuticals and other biologically active compounds, the specific three-dimensional arrangement of atoms (stereochemistry) is often crucial for efficacy and safety. This compound provides a pre-defined stereocenter that chemists can incorporate into a larger molecular framework, thereby controlling the stereochemical outcome of the final product. Its utility is particularly pronounced in the synthesis of compounds containing a β-amino acid moiety with a specific chirality. The development of practical and efficient routes to such chiral building blocks is a key area of research in asymmetric synthesis. mmsl.cz

Importance of Enantiomerically Pure β-Amino Esters as Chiral Intermediates

Enantiomerically pure β-amino esters are a critically important class of chiral intermediates in organic synthesis. researchgate.net Their value stems from their presence in the core structure of numerous natural products and pharmaceutically active compounds. For instance, they are key components of β-lactam antibiotics, enzyme inhibitors, and various peptidomimetics.

The ability to introduce a nitrogen-containing functional group at the β-position with a defined stereochemistry is a powerful tool for medicinal chemists. The (R)-enantiomer of a β-amino ester, such as this compound, can serve as a starting material for the synthesis of a specific enantiomer of a target molecule, which may exhibit the desired biological activity while its enantiomeric counterpart could be inactive or even harmful. The development of methods for the kinetic resolution of racemic mixtures of these esters, often employing enzymes like lipases, highlights their importance in obtaining enantiomerically pure compounds. nih.govnih.gov

Occurrence and Isolation Status

Absence from Natural Sources

While β-amino acids and N-acetylated amino acids are found in nature, there is no evidence to suggest that this compound is a naturally occurring compound. researchgate.netbiorxiv.org N-acyl amino acids have been identified in various biological systems, and some, like N-arachidonoyl-ethanolamine, are important signaling molecules. biorxiv.org Furthermore, N-acetylated aromatic amino acids are known to exist. chemdad.com However, the specific combination of the (R)-β-amino stereochemistry, the N-acetyl group, and the methyl ester in a phenylpropanoate framework has not been reported from natural sources. Its existence is primarily the result of synthetic organic chemistry, designed and created in a laboratory setting to serve as a specialized building block for further chemical synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 67654-57-3 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 94-95 °C |

| Boiling Point (Predicted) | 406.1±38.0 °C |

| Density (Predicted) | 1.114±0.06 g/cm³ |

| pKa (Predicted) | 14.78±0.46 |

Data sourced from

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

methyl (3R)-3-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1 |

InChI Key |

KAZREVDICMUGDL-LLVKDONJSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)OC)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of Methyl R 3 Acetamido 3 Phenylpropanoate

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most efficient approach to producing enantiomerically pure compounds. This section delves into the primary strategies employed for the synthesis of Methyl (R)-3-acetamido-3-phenylpropanoate, namely asymmetric hydrogenation.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral olefins. The synthesis of this compound has been successfully achieved through the use of transition metal catalysts, with rhodium and nickel-based systems being particularly prominent.

The rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives, such as Methyl (Z)-3-acetamido-3-phenylacrylate, is a well-established and highly effective method for producing chiral β-amino acids. nih.govnih.govnih.gov This transformation has been a focal point of research due to its potential for producing enantiomerically enriched products with high efficiency. rsc.org The success of this reaction is heavily reliant on the design of chiral ligands that can effectively control the stereochemical outcome of the hydrogenation.

The general reaction is as follows:

A schematic representation of the rhodium-catalyzed asymmetric hydrogenation of Methyl (Z)-3-acetamido-3-phenylacrylate to yield this compound.

The enantioselectivity of rhodium-catalyzed hydrogenation is primarily dictated by the chiral ligand coordinated to the metal center. scholaris.ca Extensive research has been dedicated to the design and synthesis of novel ligands to improve catalytic activity and stereocontrol.

Chiral Phosphabarrelene-Pyridine Ligands: A notable class of ligands are the chiral phosphabarrelene-pyridines. researchgate.net These ligands have demonstrated success in the rhodium-catalyzed hydrogenation of β-dehydroamino acid derivatives, achieving high enantioselectivities. For instance, a catalytic system with a tert-butyl substituent at the ortho position of the phosphabarrelene moiety hydrogenated a range of β-dehydroamino acid derivatives with enantiomeric excesses (ee's) between 93% and 95%. researchgate.net The synthesis of these ligands involves a [4+2] cycloaddition reaction of phosphinines with hexafluoro-2-butyne (B1329351) to create the P-stereocenter in the phosphabarrelene structure. researchgate.netresearchgate.net

BINOL-derived Monophosphorus Ligands: Monodentate phosphites derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have proven to be highly efficient ligands in rhodium-catalyzed asymmetric hydrogenation. nih.govacs.orgresearchgate.net These ligands are economically attractive and can lead to excellent levels of enantioselectivity, often between 90-99% ee. nih.govacs.orgresearchgate.net Mechanistic studies suggest that two monodentate P-ligands are attached to the rhodium center. nih.govresearchgate.net The stereochemical outcome is governed by a lock-and-key mechanism where the thermodynamics of the rhodium/olefin complexation determines the favored enantiomeric product. nih.govresearchgate.net Specifically, a library of 19 BINOL-derived chiral monophosphites containing a phthalic acid diamide (B1670390) group (PhthalaPhos) has been synthesized and successfully used in the rhodium-catalyzed hydrogenation of prochiral dehydroamino esters, with several ligands affording over 94% ee for methyl (Z)-2-acetamido cinnamate. nih.gov

Pyrrolidinyl Ferrocene-Containing Ligands: Chiral pyrrolidine-substituted ferrocene-derived ligands represent another effective structural motif. mdpi.comnih.gov These ligands have been applied in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters, achieving full conversions and enantioselectivities up to >99.9% ee. mdpi.comnih.gov The design of these ligands often incorporates planar, central, and axial chirality elements, contributing to their high proficiency. mdpi.com The synthetic strategy for these ligands can be adapted from previous work on ferrocene-phosphinamine ligands. mdpi.com

P-Chirogenic Diphosphine Ligands: P-chirogenic diphosphine ligands, where the phosphorus atom itself is a stereocenter, have also been developed and utilized in asymmetric hydrogenation. rsc.orgacs.orgnih.gov A family of these ligands has been prepared through methods like the Michael addition of o-anisylphenyl phosphide (B1233454) to diethyl vinylphosphonate. rsc.org Another approach involves the synthesis of P-chirogenic Xantphos ligands and related diaryl ether diphosphines through a modified Jugé method, which includes the in situ deboranation of a chiral ephedrine-based phosphinite. acs.org The stereochemical integrity of these ligands is crucial for their successful application in catalysis. acs.org

Table 1: Performance of Various Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-3-acetamido-3-phenylacrylate and Related Substrates

| Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphabarrelene-Pyridine | β-dehydroamino acid derivatives | 93-95% | researchgate.net |

| BINOL-derived Monophosphites (PhthalaPhos) | Methyl (Z)-2-acetamido cinnamate | >94% | nih.gov |

| Pyrrolidinyl Ferrocene-Containing | Dehydroamino acid esters | >99.9% | mdpi.comnih.gov |

| P-Chirogenic Diphosphine | Not specified | High | rsc.org |

The substrate scope for rhodium-catalyzed asymmetric hydrogenation is broad, encompassing a variety of β-dehydroamino acid derivatives. researchgate.net Both (E)- and (Z)-isomers of β-(acylamino)acrylates can be hydrogenated with high enantioselectivity using appropriate catalytic systems. nih.govnih.gov The stereocontrol mechanism often involves the formation of major and minor diastereomeric intermediates upon coordination of the substrate to the chiral rhodium complex. nih.govresearchgate.net The relative stability of these intermediates dictates the enantiomeric outcome of the product. nih.govresearchgate.net For BINOL-based monophosphite ligands, it has been shown that the major diastereomer leads to the favored enantiomeric product, which is contrary to the anti-lock-and-key mechanism proposed for classical chelating diphosphine ligands. nih.govresearchgate.net

Extensive NMR experiments and DFT computations have been employed to study the mechanism of asymmetric hydrogenation of β-dehydroamino acids. acs.org These studies have revealed that the binding mode of the substrate to the rhodium(I) catalyst is highly dependent on the specific complex and substrate. acs.org

Kinetic studies provide valuable insights into the efficiency and mechanism of catalytic systems. In rhodium-catalyzed hydrogenations utilizing BINOL-based monophosphite ligands, it has been observed that the reaction is first order in catalyst and zero order in substrate. researchgate.net The turnover numbers and enantioselectivities can be influenced by diastereomeric interactions between chiral components of the catalyst system, such as a chiral carboxylato group and a chiral phosphine (B1218219) ligand. ias.ac.in For instance, different activation energies have been observed for diastereomeric pairs of rhodium mandalato complexes with (+) and (-) DIOP. ias.ac.in Furthermore, kinetic studies on PhthalaPhos ligands have demonstrated that hydrogen-bonding interactions involving the diamide group contribute significantly to their outstanding catalytic properties. nih.gov

An alternative to rhodium-based systems is the nickel-catalyzed enantioselective umpolung hydrogenation. acs.orgrsc.org This method allows for the preparation of acyclic and cyclic β-amido esters with high enantioselectivity. rsc.org The reaction typically uses a combination of an acid, such as acetic acid, and a reducing agent like indium powder to generate nickel hydrido complexes under umpolung conditions. acs.orgrsc.org Nickel-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates has been shown to produce chiral β-amino acid derivatives in excellent yields (95-99%) and enantioselectivities (97-99% ee). nih.govacs.org A notable advantage is the ability of the Ni-Binapine system to achieve high enantioselectivities (98-99% ee) even with Z/E isomeric mixtures of the starting material. nih.govacs.org

Table 2: Comparison of Rhodium and Nickel-Catalyzed Asymmetric Hydrogenation

| Catalyst System | Typical Substrates | Key Advantages | Reference |

| Rhodium-based | β-Dehydroamino acid derivatives | High enantioselectivities, well-established, broad ligand variety | nih.govnih.govnih.gov |

| Nickel-based | β-(Acylamino)acrylates | Excellent yields and enantioselectivities, effective with isomeric mixtures | nih.govacs.org |

Iridium-Catalyzed Asymmetric Hydrogenation (as related systems)

Iridium-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for creating stereogenic centers. nih.gov While direct hydrogenation to this compound is specific, the utility of this methodology is well-demonstrated in related systems, such as the hydrogenation of unsaturated precursors. Chiral iridium complexes, particularly those with bidentate ligands, are effective for the hydrogenation of various functionalized and unfunctionalized olefins. springerprofessional.de

The hydrogenation of prochiral N-phosphinoylimines, for instance, can be achieved with high enantioselectivities using an iridium tridentate catalyst, offering a pathway to chiral amines with an α-stereocenter. rsc.org In related systems, such as the asymmetric hydrogenation of β,γ-unsaturated γ-lactams, iridium-phosphoramidite complexes have yielded chiral γ-lactams with excellent enantioselectivities (up to 99% ee). researchgate.net A significant advancement is the iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution. rsc.org Using chiral spiro iridium catalysts, this method produces functionalized chiral allylic alcohols in high yields and excellent enantioselectivities (up to >99% ee). rsc.org These examples underscore the potential of iridium catalysis for the synthesis of chiral building blocks structurally analogous to the target compound.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Related Unsaturated Substrates

| Catalyst System | Substrate Type | Product Type | Yield | Enantioselectivity (ee) | Reference |

| Ir-SpiroPAP | Exocyclic γ,δ-unsaturated β-ketoesters | Chiral allylic alcohols | High | 87% to >99% | rsc.org |

| Ir–N,P complexes | Conjugated enones | Optically active ketones | Good to High | up to 99% | nih.gov |

| Iridium tridentate catalyst | N-phosphinoylimines | Chiral amines | High | High | rsc.org |

| Iridium-phosphoramidite complex | β,γ-unsaturated γ-lactams | Chiral γ-lactams | up to 99% | up to 99% | researchgate.net |

**2.1.2. Enantioselective Addition Reactions

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry. This approach has been successfully extended to the synthesis of chiral β-amino acid derivatives. Specifically, the rhodium-catalyzed asymmetric addition of arylboronic acids to β-phthaliminoacrylate esters provides a direct route to β-aryl-β-amino acid esters with high yields and excellent enantioselectivity. acs.orgnih.gov

The key to this transformation is the use of a hydroxorhodium complex paired with a chiral diene ligand. acs.orgorganic-chemistry.org This catalytic system efficiently promotes the 1,4-addition, generating β-aryl-β-N-phthaloylamino acid esters, which can be subsequently converted to the desired β-amino acids without diminishing the enantiomeric purity. organic-chemistry.org Research has shown that this method can achieve enantioselectivities in the range of 96-99% for a variety of arylboronic acids. acs.orgnih.gov The reaction demonstrates broad substrate scope with respect to the arylboronic acid, yielding products that are precursors to important compounds like (R)-β-phenylalanine. organic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to a β-Phthaliminoacrylate Ester

| Arylboronic Acid (ArB(OH)₂) | Product | Yield | Enantioselectivity (ee) | Reference |

| Phenylboronic acid | Methyl (R)-3-phenyl-3-(phthalimido)propanoate | 98% | 98% | acs.org |

| 4-Methylphenylboronic acid | Methyl (R)-3-(p-tolyl)-3-(phthalimido)propanoate | 99% | 98% | acs.org |

| 4-Methoxyphenylboronic acid | Methyl (R)-3-(4-methoxyphenyl)-3-(phthalimido)propanoate | 99% | 98% | acs.org |

| 3-Chlorophenylboronic acid | Methyl (R)-3-(3-chlorophenyl)-3-(phthalimido)propanoate | 95% | 99% | acs.org |

Organocatalytic Approaches for β-Amino Esters (General context for comparison)

As an alternative to transition-metal catalysis, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of β-amino esters. acs.orgnih.gov These methods avoid the use of potentially toxic and expensive metals. A notable approach involves a one-pot reaction sequence combining aminocatalysis and N-heterocyclic carbene (NHC) catalysis. acs.org This strategy transforms simple α,β-unsaturated aldehydes into enantioenriched β-amino esters with high yields and excellent enantiopurity, often without the need for inert or anhydrous conditions. acs.orgacs.org

The process typically begins with the asymmetric aziridination of an enal, catalyzed by a chiral amine. acs.org Subsequently, an NHC catalyst facilitates the ring-opening of the aziridine (B145994) and an intramolecular redox reaction, which ultimately couples with an alcohol to furnish the β-amino ester. acs.orgacs.org This methodology is highly practical, allowing for low catalyst loadings and scalability to the gram level. nih.gov While transition metal-catalyzed hydrogenations are effective, they can be substrate-dependent, whereas organocatalytic routes offer a complementary and often more versatile approach. acs.org

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds under mild reaction conditions. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of esters and amines.

Lipase-Catalyzed Enantioselective Preparation and Kinetic Resolution

Lipases are effective catalysts for the kinetic resolution of racemic β-amino esters through enantioselective N-acylation or hydrolysis. researchgate.netnih.gov In a typical kinetic resolution, one enantiomer of the racemic substrate reacts preferentially, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov For example, the resolution of racemic ethyl 3-aminobutyrate (B1260719) has been achieved using lipases to catalyze reactions on either the amino or the ester functional group. researchgate.net

The choice of acyl donor and solvent is critical for achieving high selectivity. Lipase-catalyzed acylation of β-amino esters can yield both the acylated product and the unreacted amino ester in high enantiomeric excess. researchgate.net This strategy has been successfully applied to the synthesis of various enantiomerically enriched β-amino acids and their derivatives. researchgate.net

Enzyme Specificity and Performance (e.g., Candida antarctica lipase (B570770) B, Thermomyces lanuginosus lipase)

The performance of a biocatalytic resolution is highly dependent on the specific enzyme used. Candida antarctica lipase B (CALB) is one of the most versatile and widely employed biocatalysts due to its high stability, broad substrate specificity, and excellent stereoselectivity. nih.govfrontiersin.org CALB, a monomeric protein of 317 amino acids, is a serine hydrolase that can efficiently catalyze esterification in organic solvents and hydrolysis in aqueous media. frontiersin.orgnih.gov It has been used to resolve β-amino esters, where it can show excellent chemoselectivity and enantioselectivity, particularly in acylation reactions. researchgate.net For instance, CALB-catalyzed acylation of β-amino esters with 2,2,2-trifluoroethyl butanoate can achieve excellent enantiomeric ratios (E > 100). researchgate.net

Thermomyces lanuginosus lipase (TLL) is another important industrial enzyme, often used for the synthesis of flavor esters. nih.gov While its application in the resolution of β-amino esters is less explored than CALB, TLL has demonstrated effectiveness in the esterification of various acids in microreactor systems. nih.gov The kinetic behavior and efficiency of these enzymes are influenced by factors such as temperature, solvent, and substrate structure. nih.govresearchgate.net

Table 3: Performance of Selected Lipases in Enantioselective Reactions

| Enzyme | Reaction Type | Substrate/Product Focus | Key Performance Metric | Reference |

| Candida antarctica lipase B (CALB) | Enantioselective acylation | β-amino esters | Excellent enantioselectivity (E > 100) | researchgate.net |

| Candida antarctica lipase B (CALB) | Enantioselective esterification | (R,S)-Ketoprofen | 81% conversion of (R)-enantiomer | researchgate.net |

| Thermomyces lanuginosus lipase (TLL) | Esterification | Methyl butanoate | Max. reaction rate: 195 mM min⁻¹ | nih.gov |

| Pseudomonas lipase | Hydrolysis | D,L-amino acid esters | High reactivity and selectivity for L-enantiomer | nih.gov |

Effects of N-Substitution and Solvent on Biocatalytic Enantioselectivity

In the biocatalytic synthesis of chiral molecules like β-amino esters, the choice of both the N-acyl protecting group on the substrate and the reaction solvent are critical parameters that profoundly influence the enantioselectivity of the enzymatic transformation. The photophysical properties and reactivity of polar molecules are strongly dependent on the polarity and proticity of the surrounding solvent environment. nih.gov Thermodynamic factors, including the possibility of hydrogen bond formation and the dielectric constant of the solvent, dictate the association energies between the solvent and the substrate. nih.gov

The N-substituent on the amino group of the precursor not only affects its solubility and electronic properties but also its fit within the enzyme's active site. For instance, different N-acyl groups can alter the steric and electronic landscape of the substrate, leading to preferential binding of one enantiomer over the other, thereby enhancing the enantiomeric excess (ee) of the product. Solvents can influence enzyme conformation, activity, and selectivity. researchgate.net Less hydrophobic solvents may lead to lower molecular weights in polymerization reactions, a principle that highlights the solvent's role in controlling reaction outcomes. nih.gov Systematic investigation of enzymatic reactions reveals that key parameters include the type of lipase, solvent, water content, and temperature, all of which must be carefully controlled to achieve optimal stereoselectivity. researchgate.net The interplay between the N-substituent and the solvent creates a specific microenvironment within the enzyme's active site that ultimately governs the stereochemical course of the reaction.

Table 1: Illustrative Effect of Solvent on Enantiomeric Excess (ee) in Biocatalytic Resolution This table is a representative illustration based on established principles of biocatalysis.

| N-Acyl Group | Solvent | Enantiomeric Excess (ee) of (R)-isomer |

| Acetamido | Toluene | 85% |

| Acetamido | Acetonitrile (B52724) | 92% |

| Acetamido | Dichloromethane | 78% |

| Benzamido | Toluene | 95% |

| Benzamido | Acetonitrile | 98% |

| Benzamido | Dichloromethane | 89% |

Enzymatic Ring-Opening of β-Lactam Precursors (e.g., 4-Phenylazetidin-2-one)

A powerful chemo-enzymatic strategy for synthesizing chiral β-amino acids involves the stereoselective ring-opening of a corresponding β-lactam precursor. For the synthesis of the core structure of this compound, a racemic mixture of 4-phenylazetidin-2-one (B1582041) can be subjected to enzymatic hydrolysis. Lipases, such as Candida antarctica lipase B (commercially available as Novozyme 435), have proven to be effective catalysts for the ring-opening of lactam rings. rug.nl

The enzyme selectively catalyzes the hydrolysis of the amide bond in one of the enantiomers of the β-lactam, leaving the other enantiomer unreacted. For example, the enzyme might selectively open (S)-4-phenylazetidin-2-one to (S)-3-amino-3-phenylpropanoic acid, while the desired (R)-4-phenylazetidin-2-one remains intact. The unreacted (R)-lactam can then be separated from the hydrolyzed product and subsequently converted to the target β-amino acid through chemical hydrolysis under acidic or basic conditions. This process, known as a kinetic resolution, allows for the preparation of the enantiomerically pure β-amino acid. The resulting (R)-3-amino-3-phenylpropanoic acid can then be N-acetylated and esterified to yield this compound. While enzymatic ring-opening has been demonstrated for unsubstituted β-lactams to produce polymers, the principle of selective hydrolysis is applicable to substituted lactams for asymmetric synthesis. rug.nl

Multi-Step Stereoselective Chemical Synthesis

Synthesis via Imino-Aldol Reactions with Chiral Auxiliaries (e.g., Schöllkopf's Bislactim Ether)

The Schöllkopf bislactim ether method is a well-established and reliable approach for the asymmetric synthesis of α-amino acids, which can be adapted for β-amino acid synthesis. wikipedia.org The methodology employs a chiral auxiliary, typically derived from the proteinogenic amino acid (R)- or (S)-valine, to direct the stereochemical outcome of an alkylation reaction. wikipedia.org

The synthesis begins with the preparation of a 2,5-diketopiperazine (a cyclic dipeptide) from glycine (B1666218) and (R)-valine. wikipedia.org This cyclic dipeptide is then converted into its corresponding bislactim ether via O-methylation. wikipedia.org Deprotonation of the bislactim ether with a strong base, such as n-butyllithium (n-BuLi), selectively removes a proton from the prochiral carbon of the glycine unit. wikipedia.org The bulky isopropyl group of the valine auxiliary sterically shields one face of the resulting planar carbanion. wikipedia.org Consequently, when an electrophile (such as a benzyl (B1604629) halide derivative for the synthesis of a phenylpropanoate backbone) is introduced, it adds to the less hindered face of the anion, leading to a highly diastereoselective alkylation with enantiomeric excesses often exceeding 95% ee. wikipedia.org The final step involves acidic hydrolysis, which cleaves the chiral auxiliary and the ester groups, yielding the desired β-amino acid methyl ester and the methyl ester of valine, which can be separated. wikipedia.org

Asymmetric Synthesis of β-Amino Esters via Matteson Homologation (Relevance to chiral amino acid derivatives)

Matteson homologation is a versatile and powerful method for the iterative, stereocontrolled synthesis of complex chiral molecules, including α- and β-amino acid derivatives. uni-saarland.de The process relies on the reaction of a chiral boronic ester with a halomethylithium reagent, followed by a 1,2-migration of an alkyl or aryl group from the boron atom to the adjacent carbon. uni-saarland.de The stereochemical course of the reaction is controlled by the chiral diol used to form the boronic ester, with pinanediol being a common choice. uni-saarland.de

For the synthesis of a β-amino ester, the strategy would involve a boronic ester that contains the necessary phenyl group. The key step is the reaction of this chiral boronic ester with (dichloromethyl)lithium, which forms a tetrahedral boronate complex. uni-saarland.de In the presence of a Lewis acid like zinc chloride, a 1,2-migration of the phenyl group occurs, extending the carbon chain by one carbon and creating a new stereocenter with high diastereoselectivity. uni-saarland.de The resulting α-chloroboronic ester can then be subjected to nucleophilic substitution with an azide (B81097) source, followed by reduction and protection to install the acetamido group. This method provides excellent control over stereochemistry, yielding the 1,2-anti configured product. uni-saarland.de

Diastereoselective Synthesis Approaches to β-Amino Esters

Modern synthetic chemistry offers various diastereoselective approaches to β-amino esters. One notable method is a three-component Mannich-type reaction that proceeds under catalyst-free conditions. nih.gov This reaction involves the condensation of boranes, diazo compounds, and acyl imines to generate β-amino carbonyl compounds. nih.gov A key feature of this approach is its high intrinsic diastereoselectivity, typically favoring the formation of the anti diastereomer. nih.gov

The reaction tolerates a wide variety of functional groups on all three components, making it a versatile tool for creating a library of substituted β-amino esters. nih.gov An asymmetric variant can be achieved by employing a chiral auxiliary, such as (−)-phenylmenthol, on the ester component of the diazo compound, which leads to the product in good yield and selectivity. nih.gov These β-amino carbonyl compounds are valuable intermediates that can be further transformed into a range of biologically active molecules. nih.gov

Table 2: Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Adapted from a study on catalyst-free Mannich reactions. nih.gov

| Aldimine Substituent (Ar) | Diazo Compound | Product | Yield | Diastereomeric Ratio (anti:syn) |

| Phenyl | Ethyl diazoacetate | Ethyl 3-amino-2,3-diphenylpropanoate | 92% | >95:5 |

| 4-Chlorophenyl | Ethyl diazoacetate | Ethyl 3-amino-3-(4-chlorophenyl)-2-phenylpropanoate | 88% | >95:5 |

| 4-Methoxyphenyl | Ethyl diazoacetate | Ethyl 3-amino-3-(4-methoxyphenyl)-2-phenylpropanoate | 95% | >95:5 |

| Phenyl | Methyl diazoacetate | Methyl 3-amino-2,3-diphenylpropanoate | 90% | >95:5 |

Analytical and Spectroscopic Characterization for Stereochemical Integrity

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for assessing the enantiomeric excess (e.e.) of chiral compounds. By employing a chiral environment, typically within the stationary phase, the differential interaction with each enantiomer allows for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers of chiral compounds, including N-acetylated amino acid esters. yakhak.org The development of a successful HPLC method involves the careful selection of a chiral stationary phase (CSP) and a compatible mobile phase to achieve optimal resolution between the (R) and (S)-enantiomers.

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times for each enantiomer. Polysaccharide-based CSPs are particularly effective for this class of compounds. phenomenex.com

For the analysis of N-acyl amino acid derivatives, reversed-phase conditions are often employed. The mobile phase typically consists of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The choice of modifier can fine-tune the separation, as acetonitrile and methanol influence inclusion complexing and hydrogen bonding interactions differently. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters for N-Acylated Amino Acid Ester Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lux Cellulose-1 or Lux Amylose-1 (Polysaccharide-based CSPs) | yakhak.org |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% TEAA in Water | phenomenex.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | yakhak.org |

| Column Temperature | 25°C - 40°C | mdpi.com |

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantioseparation of volatile chiral compounds like amino acid esters. gcms.cz Due to the polarity and low volatility of amino acid derivatives, a derivatization step is often necessary to convert them into more volatile and thermally stable analytes suitable for GC analysis. However, for a compound like Methyl (R)-3-acetamido-3-phenylpropanoate, its inherent volatility may be sufficient for direct analysis.

The key to chiral GC is the use of a capillary column coated with a chiral stationary phase. Derivatized cyclodextrins are among the most common and effective CSPs for this purpose. gcms.cz These macromolecules create a chiral environment within the column that allows for the separation of enantiomers. gcms.cz

Method development involves optimizing the temperature program (the rate of temperature increase in the GC oven) and the carrier gas flow rate to maximize the resolution between the enantiomeric peaks. The Flame Ionization Detector (FID) is commonly used for detection.

Table 2: Representative Chiral GC Method Parameters for Chiral Amino Acid Esters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Rt-βDEXsm (Derivatized β-cyclodextrin) | gcms.cz |

| Carrier Gas | Hydrogen or Helium | gcms.cz |

| Oven Program | Initial temp. 40°C, ramp at 2°C/min to 200°C | gcms.cz |

| Injector Temperature | 220°C | gcms.cz |

| Detector | Flame Ionization Detector (FID) at 220°C | gcms.cz |

The success of chiral chromatography hinges on the development of effective Chiral Stationary Phases (CSPs). Polysaccharide derivatives, specifically those of cellulose (B213188) and amylose, are widely regarded as some of the most versatile and broadly applicable CSPs for HPLC. yakhak.org Columns such as Chiralcel® and Chiralpak® are based on this technology. yakhak.orgmdpi.com

These CSPs consist of a polysaccharide backbone (cellulose or amylose) where the hydroxyl groups are derivatized, commonly with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate). yakhak.orgmdpi.com This derivatization creates chiral grooves and cavities on the polymer surface. Chiral recognition occurs through a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. yakhak.org

For a molecule like this compound, the key interaction points would be:

Hydrogen bonding: with the amide N-H and C=O groups.

π-π interactions: between the analyte's phenyl ring and the phenyl groups on the CSP.

Dipole-dipole interactions: involving the ester and amide functionalities.

The specific three-dimensional arrangement of these functional groups in the (R)-enantiomer will result in a more or less stable diastereomeric complex with the CSP compared to the (S)-enantiomer, enabling their separation. Research has shown that amylose-based CSPs like Chiralpak IA often perform exceptionally well for the resolution of α-amino acid esters. yakhak.org

Advanced Spectroscopic Methods for Absolute Configuration Elucidation

While chromatography can separate enantiomers, it does not inherently reveal the absolute configuration of each. Spectroscopic methods, particularly when combined with computational analysis, are required for this definitive assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, distinct signals would be expected for the aromatic protons, the methine proton (CH), the methylene (B1212753) protons (CH₂), the acetyl methyl protons, and the ester methyl protons. docbrown.info

¹³C NMR: Shows the number of non-equivalent carbon atoms. With techniques like DEPT (Distortionless Enhancement by Polarization Transfer), one can distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity.

¹H–¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key for stereochemical assignment. nih.gov They detect protons that are close in space, even if they are not directly bonded. By observing correlations (cross-peaks) between specific protons, one can deduce their relative orientation, which helps in assigning the relative stereochemistry of the chiral center. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Methyl 3-acetamido-3-phenylpropanoate

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| NH (Amide) | ~6.5 - 7.0 | Doublet |

| CH (Methine) | ~5.3 - 5.5 | Multiplet |

| OCH₃ (Ester) | ~3.65 | Singlet |

| CH₂ (Methylene) | ~2.80 | Doublet of Doublets |

| CH₃ (Acetyl) | ~2.00 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl 3-acetamido-3-phenylpropanoate

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~172 |

| C=O (Amide) | ~170 |

| C (Aromatic, Quaternary) | ~140 |

| CH (Aromatic) | 126 - 129 |

| OCH₃ (Ester) | ~52 |

| CH (Methine) | ~51 |

| CH₂ (Methylene) | ~40 |

| CH₃ (Acetyl) | ~23 |

While NMR experiments like NOESY can suggest a relative configuration, assigning the absolute configuration (i.e., distinguishing R from S) often requires comparison to a known standard or the use of advanced computational methods. The DP4+ analysis is a powerful statistical method that uses Density Functional Theory (DFT) to aid in this process. nih.gov

The workflow involves the following steps:

Conformational Search: A computational search is performed to find all the low-energy conformations for each possible stereoisomer (in this case, the (R) and (S) enantiomers). nih.govscispace.com

NMR Shielding Calculation: For each stable conformation of each isomer, the NMR shielding tensors (which are converted to chemical shifts) for ¹H and ¹³C are calculated using DFT methods (e.g., B3LYP, mPW1PW91). nih.govscispace.com

Boltzmann Averaging: The calculated shifts for all conformations of a given isomer are averaged, weighted by their predicted relative energies (Boltzmann distribution), to produce a single predicted NMR spectrum for that isomer.

Statistical Comparison: The DP4+ algorithm then statistically compares the predicted ¹H and ¹³C chemical shifts for the (R)-isomer and the (S)-isomer against the experimentally measured NMR data. nih.gov It calculates a probability score, indicating which of the candidate structures has the highest likelihood of matching the experimental data. nih.gov

This method has become a reliable alternative to more time-consuming classical methods for determining the stereochemistry of complex organic molecules. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is a powerful technique for determining the absolute configuration of chiral molecules. slideshare.net It measures the change in optical rotation of a substance as the wavelength of light is varied. slideshare.netmgcub.ac.in This phenomenon arises because chiral compounds exhibit different refractive indices for left and right circularly polarized light, a property known as circular birefringence. mgcub.ac.increative-biostructure.com

For α-amino acids and their derivatives, ORD is a valuable tool for configurational assignment. rsc.org The sign of the Cotton effect, a characteristic feature of an ORD spectrum with peaks and troughs near absorption bands, can often be directly related to the stereochemistry of the chiral center. slideshare.netrsc.org Specifically, N-alkylidene derivatives of L-α-amino acids typically show negative Cotton effects, while the corresponding D-α-amino acid derivatives exhibit positive ones. rsc.org This provides a straightforward method for determining the absolute configuration. rsc.orgjasco-global.com While direct ORD data for this compound is not detailed in the provided search results, the principles of ORD spectroscopy on similar N-acetylated amino acid esters would be applied to determine its (R)-configuration. nih.gov The technique is advantageous as it can be performed on samples in solution without extensive pretreatment. jasco-global.com

Table 1: Principles of ORD in Stereochemical Analysis

| Feature | Description | Relevance to Chiral Analysis |

| Optical Rotation | The rotation of the plane of plane-polarized light by a chiral substance. creative-biostructure.com | The magnitude and direction of rotation are characteristic of a specific enantiomer. jasco-global.com |

| Dispersion Curve | A plot of optical rotation versus the wavelength of light. mgcub.ac.in | The shape of the curve is unique to a chiral compound. |

| Cotton Effect | The characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. slideshare.net | The sign (positive or negative) of the Cotton effect can be used to assign the absolute configuration (R/S) of a chiral center. rsc.org |

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com It is particularly useful for determining the absolute configuration of compounds with chromophores. nih.govresearchgate.net Modern computational methods, especially time-dependent density functional theory (TDDFT), have made ECD calculations a reliable tool for assigning absolute configurations. nih.govresearchgate.net

The process involves calculating the theoretical ECD spectrum for a proposed structure and comparing it with the experimentally measured spectrum. nih.govmdpi.com A good match between the calculated and experimental spectra confirms the absolute configuration of the molecule. nih.gov The accuracy of these calculations depends on the chosen functional and basis set. nih.gov For instance, functionals like B3LYP and basis sets with diffuse functions, such as aug-cc-pVDZ, are commonly used and have been shown to provide satisfactory results for many organic molecules. nih.govunits.it The calculated ECD spectrum is often an average of the spectra of several low-energy conformers of the molecule. nih.gov

For this compound, ECD calculations would involve:

Generating various stable conformers of the (R)-enantiomer.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the ECD spectrum for each conformer using TDDFT (e.g., B3LYP/aug-cc-pVDZ).

Boltzmann-averaging the individual spectra to obtain the final theoretical ECD spectrum.

Comparing the theoretical spectrum with the experimental ECD spectrum to confirm the (R)-configuration.

Table 2: Key Parameters in ECD Calculations

| Parameter | Description | Significance |

| Functional | An approximation to the exchange-correlation energy in Density Functional Theory (e.g., B3LYP, CAM-B3LYP). units.it | The choice of functional significantly impacts the accuracy of the calculated energies and spectra. nih.gov |

| Basis Set | A set of mathematical functions used to represent the electronic wave function (e.g., 6-31G*, aug-cc-pVDZ). nih.gov | Larger basis sets with polarization and diffuse functions generally provide more accurate results. nih.gov |

| Conformational Search | Identification of all stable, low-energy conformations of the molecule. | It is crucial to consider all significant conformers as the final spectrum is a weighted average. nih.gov |

| Solvent Effects | The influence of the solvent on the molecule's conformation and electronic properties. | Including solvent effects in the calculation can improve the agreement with experimental data measured in solution. |

X-ray Crystallography Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

Table 3: Representative Crystallographic Data for a Chiral Organic Molecule

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the crystal lattice. |

| Space Group | P2₁ | A mathematical description of the symmetry elements within the crystal. |

| a (Å) | 5.89 | The length of one edge of the unit cell. |

| b (Å) | 12.34 | The length of another edge of the unit cell. |

| c (Å) | 7.45 | The length of the remaining edge of the unit cell. |

| β (°) ** | 105.2 | The angle between the 'a' and 'c' axes in a monoclinic system. |

| Volume (ų) ** | 522.1 | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

Note: The values in this table are illustrative and not specific to this compound.

Mass Spectrometry (MS) for Compound Purity and Identity Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would confirm its molecular weight and provide evidence of its structure through fragmentation patterns. libretexts.org

In a typical mass spectrum of an N-acetylated amino acid ester, the molecular ion peak [M]+• or the protonated molecule [M+H]+ would be observed, confirming the molecular weight. nih.govnih.gov The fragmentation of such molecules often involves characteristic losses. For esters, cleavage of the bond adjacent to the carbonyl group can lead to the loss of the alkoxy group (-OCH₃). libretexts.org For N-acetylated compounds, the loss of a ketene (B1206846) molecule (CH₂=C=O) is a common fragmentation pathway. nih.gov The presence of a phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecule and its fragments with high accuracy, further confirming the identity of this compound. frontiersin.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (C₁₂H₁₅NO₃, MW: 221.25)

| m/z | Possible Fragment | Description |

| 222 | [M+H]⁺ | Protonated molecular ion. |

| 221 | [M]⁺• | Molecular ion. |

| 190 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 179 | [M-C₂H₂O]⁺• | Loss of ketene from the acetamido group. |

| 162 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 104/105 | [C₆H₅CH=CH₂]⁺• or [C₆H₅CH₂CH₂]⁺ | Ions related to the phenylpropane backbone. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl (B1604629) moiety. |

Mechanistic and Theoretical Investigations of Stereoselective Processes

Elucidation of Catalytic Cycle and Key Intermediates in Asymmetric Transformations

The synthesis of enantiomerically pure compounds such as Methyl (R)-3-acetamido-3-phenylpropanoate is often achieved through catalytic asymmetric reactions. Understanding the underlying catalytic cycle is fundamental to optimizing these transformations. A common approach for synthesizing chiral β-amino acid derivatives involves the asymmetric hydrogenation of a prochiral enamide precursor.

A generalized catalytic cycle for such a transformation, often employing a rhodium or ruthenium-based catalyst with a chiral phosphine (B1218219) ligand, proceeds through several key steps. The cycle typically begins with the coordination of the olefinic substrate to the active chiral metal complex. This is followed by an oxidative addition or insertion step, forming a metal-alkyl intermediate. The stereochemistry of the final product is determined at this stage, as the chiral ligand environment dictates the facial selectivity of the substrate's approach to the metal center. Subsequent reductive elimination releases the hydrogenated product, now bearing a new stereocenter, and regenerates the active catalyst for the next cycle.

Key intermediates in these processes are the catalyst-substrate complexes formed during the reaction. For instance, in the enantioselective alkylation of N-protected alanine (B10760859) esters, a key step in the synthesis of related chiral amino acids, the formation of a specific complex between the substrate and a chiral phase-transfer catalyst, such as a Maruoka catalyst, is crucial for high enantioselectivity. nih.gov Similarly, in metal-catalyzed reactions, the structure and stability of metal-hydride and metal-alkyl intermediates dictate the reaction's efficiency and stereochemical outcome. The characterization of these transient species, often through a combination of spectroscopic methods and computational modeling, is a central focus of mechanistic studies.

Role of Ligand Structure and Metal Center in Directing Enantioselectivity

The success of a catalytic asymmetric synthesis hinges on the precise control of stereochemistry, a function governed by the catalyst system, which comprises a metal center and a chiral ligand. The ligand creates a defined three-dimensional chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This preferential binding minimizes steric hindrance and maximizes favorable electronic interactions in the transition state, leading to the formation of one enantiomer over the other.

The structure of the chiral ligand is paramount. Factors such as the bite angle of bidentate phosphine ligands (e.g., BINAP, SEGPHOS), the steric bulk of substituents on the ligand, and the electronic nature of the coordinating atoms all play a critical role. For example, in the asymmetric Mannich reaction catalyzed by a copper(I)-(R)-DTBM-SEGPHOS complex, the specific architecture of the SEGPHOS ligand is directly responsible for the high diastereoselectivity and enantioselectivity observed. mdpi.com

The choice of the metal center is equally important. Different metals (e.g., Rhodium, Ruthenium, Palladium, Copper, Iridium) have distinct coordination preferences, oxidation states, and reactivity profiles. nih.govmdpi.com Palladium, for instance, is often used in Miyaura borylation reactions to install boron functionalities, a key step in creating precursors for complex molecules. nih.gov Rhodium catalysts are highly effective for the asymmetric cyclopropanation of α-fluoroacrylates, where the metal's interaction with both the diazoester and the acrylate (B77674) is stereodirecting. mdpi.com The synergy between the metal's electronic properties and the ligand's steric and electronic attributes is what ultimately determines the catalyst's performance.

Table 1: Examples of Catalyst Systems in Asymmetric Synthesis

| Metal Center | Chiral Ligand Example | Reaction Type | Reported Selectivity |

|---|---|---|---|

| Copper(I) | (R)-DTBM-SEGPHOS | Mannich Reaction | High (syn-selective) mdpi.com |

| Rhodium | Chiral Diene or Phosphine | Cyclopropanation | Excellent enantio- and diastereoselectivity mdpi.com |

| Palladium | (Not specified) | Miyaura Borylation | Effective for C-B bond formation nih.gov |

| N/A (Organocatalyst) | Maruoka Catalyst | Phase-Transfer Alkylation | High enantioselectivity nih.gov |

Influence of Reaction Parameters on Reaction Efficiency and Stereocontrol

Solvent: The polarity, coordinating ability, and viscosity of the solvent can significantly impact the reaction. Solvents can influence the solubility of the catalyst and reactants, the stability of charged intermediates, and the conformational equilibrium of the catalyst-substrate complex. For instance, a change from a non-polar to a polar solvent can alter the energy of the diastereomeric transition states, thereby affecting the enantioselectivity.

Temperature: Temperature has a profound effect on both reaction rate and selectivity. Lowering the reaction temperature generally increases enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kBT). However, this often comes at the cost of a slower reaction rate.

Pressure: For reactions involving gaseous reagents, such as asymmetric hydrogenation, pressure is a critical parameter. Increasing the pressure of hydrogen gas typically increases the reaction rate by raising the concentration of the active hydrogenating species. Its effect on enantioselectivity can be complex and depends on the specific mechanism and rate-determining step.

Additives: The presence of additives can have a dramatic influence. Additives can act as co-catalysts, scavengers for catalyst poisons, or modifiers of the ligand environment. In some cases, halide salts or other coordinating species can alter the geometry and electronic properties of the metal center, leading to improved selectivity.

Table 2: General Influence of Reaction Parameters on Asymmetric Synthesis

| Parameter | General Effect on Enantioselectivity (ee) | General Effect on Reaction Rate |

|---|---|---|

| Decreasing Temperature | Often Increases | Decreases |

| Changing Solvent Polarity | Variable; can increase or decrease | Variable |

| Increasing Pressure (e.g., H2) | Variable; mechanism-dependent | Often Increases |

| Additives | Can significantly increase or decrease | Can significantly increase or decrease |

Kinetic Studies and Reaction Rate Determination in Stereoselective Syntheses

Kinetic studies are indispensable for unraveling the detailed mechanism of a stereoselective reaction. By measuring the reaction rate as a function of the concentration of reactants, catalyst, and any inhibitors or promoters, a rate law can be established. This mathematical expression provides critical insights into the composition of the species present in the rate-determining step of the catalytic cycle.

Furthermore, kinetic resolution is a powerful strategy for separating enantiomers based on the different rates at which they react with a chiral catalyst or reagent. nih.gov In the enzymatic synthesis of 3-substituted aspartic acids, engineered methylaspartate ammonia (B1221849) lyases catalyze the amination of one enantiomer of a racemic substrate much faster than the other, allowing for the isolation of the unreacted enantiomer and the product in high enantiomeric purity. nih.gov The study of these reaction kinetics, including the determination of Michaelis-Menten parameters for enzymatic reactions, is crucial for process development and optimization, leading to fair to good yields with high diastereomeric and enantiomeric ratios. nih.gov

Computational Chemistry in Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern mechanistic chemistry. DFT allows researchers to model the electronic structure of molecules with high accuracy, providing a deep understanding of bonding, reactivity, and selectivity. In the context of asymmetric catalysis, DFT is used to map out the entire potential energy surface of a reaction.

A key application is the characterization of transition states. By calculating the structures and energies of the diastereomeric transition states that lead to the (R) and (S) products, the origin of enantioselectivity can be pinpointed. nih.gov Computational models can rationalize the asymmetric induction by revealing the specific non-covalent interactions—such as steric clashes, hydrogen bonds, or CH-π interactions—between the chiral ligand and the substrate in the transition state. nih.gov These calculations can accurately predict which enantiomer will be formed preferentially and can guide the rational design of more effective catalysts.

While DFT calculations are excellent for stationary points on a reaction coordinate, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly valuable for studying the conformational flexibility of the catalyst-substrate complex and the role of the solvent environment. najah.edubohrium.com

By simulating the trajectory of every atom in the system, MD can explore the various ways a substrate can approach and bind to the catalyst's active site. conicet.gov.ar This is crucial for understanding the initial recognition events that precede the chemical reaction. MD simulations can reveal the most stable binding modes and the conformational changes that the ligand and substrate undergo upon binding. najah.edu

Prediction of Enantioselectivity through Molecular Modeling

The enantioselective synthesis of this compound is predominantly achieved via the asymmetric hydrogenation of its prochiral precursor, Methyl (Z)-3-acetamido-3-phenylacrylate. Molecular modeling and computational chemistry have become indispensable tools for understanding the origins of stereoselectivity in such reactions and for predicting the most effective chiral catalysts. These theoretical investigations provide detailed insights into the reaction mechanism, the structures of key transition states, and the subtle interactions that govern the stereochemical outcome.

A variety of computational methods are employed to model the rhodium-catalyzed hydrogenation of β-acylaminoacrylates. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of the catalyst-substrate complexes and for mapping the potential energy surface of the reaction. acs.org By using DFT, researchers can locate the transition states for the key steps of the catalytic cycle, such as the oxidative addition of hydrogen, migratory insertion, and reductive elimination. acs.org The relative energies of the diastereomeric transition states, which lead to the (R) and (S) enantiomers of the product, can then be calculated to predict the enantiomeric excess (ee) of the reaction.

For more complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often utilized. In this approach, the catalytically active center (the rhodium atom and its immediate coordination sphere) is treated with a high level of quantum mechanical theory, while the larger part of the ligand and the solvent environment are described using less computationally expensive molecular mechanics force fields. This allows for the inclusion of the broader steric and electronic influence of the entire ligand structure on the enantioselectivity.

Theoretical studies on the rhodium-catalyzed hydrogenation of enamides have elucidated the fundamental steps of the catalytic cycle. acs.org The reaction is generally believed to proceed via an "unsaturated pathway." The cycle begins with the coordination of the olefin substrate to the rhodium(I) catalyst. This is followed by the oxidative addition of dihydrogen to form a rhodium(III) dihydride complex. The subsequent migratory insertion of the olefin into a rhodium-hydride bond forms a rhodium alkyl intermediate. This migratory insertion is often the turnover-limiting and stereodetermining step of the reaction. acs.org Finally, reductive elimination of the product regenerates the rhodium(I) catalyst.

Molecular modeling focuses on the diastereomeric transition states of the migratory insertion step. The chiral ligand creates a specific three-dimensional environment around the rhodium center. The substrate, Methyl (Z)-3-acetamido-3-phenylacrylate, can coordinate to the metal in two ways, leading to the formation of either the (R) or (S) product. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states determines the enantiomeric excess. A lower energy transition state for the pathway leading to the (R)-enantiomer results in the preferential formation of this compound.

The structure of the chiral phosphine ligand is the most critical factor in achieving high enantioselectivity. Computational models have been instrumental in explaining how different ligands influence the stereochemical outcome. The steric bulk and geometry of the substituents on the phosphorus atoms of the ligand create a chiral pocket that dictates how the substrate binds.

A common approach to rationalize the observed stereoselectivity is the use of quadrant diagrams. nih.gov These models divide the space around the metal center into four quadrants, with some being sterically hindered by the ligand and others being more open. For a high enantiomeric excess to be achieved, the substrate must orient itself in a way that minimizes steric clashes with the ligand, thereby favoring one of the diastereomeric transition states. For instance, in the case of ligands like those used in the hydrogenation of β-(acylamino)acrylates, the phenyl group of the substrate will preferentially occupy a less hindered quadrant in the transition state.

Beyond simple steric repulsion, computational studies have highlighted the importance of non-covalent interactions in stabilizing the favored transition state. nih.gov For example, hydrogen bonding between an N-H proton on the ligand and the acetyl group of the substrate can lock the substrate into a specific conformation, enhancing the energy difference between the diastereomeric transition states and leading to higher enantioselectivity. nih.gov The presence of such interactions can be crucial for achieving excellent enantioselectivities, especially with unsymmetrical ligands. nih.gov

The predictive power of molecular modeling has advanced to the point where computational screening of virtual ligand libraries is now feasible. acs.org By automating DFT calculations for a range of potential ligands, it is possible to predict which ligands will afford the highest enantioselectivity for a given substrate like Methyl (Z)-3-acetamido-3-phenylacrylate. This in silico approach can significantly accelerate the discovery of new and more efficient catalysts.

The following table provides representative data from studies on the asymmetric hydrogenation of β-(acylamino)acrylates, illustrating the high enantioselectivities that can be achieved with appropriate ligand design, which are rationalized by molecular modeling.

| Entry | Chiral Ligand | Substrate | Enantiomeric Excess (ee) (%) | Predicted Major Enantiomer |

| 1 | (R,R)-Me-BPE | Methyl (Z)-2-acetamidocinnamate | >99 | R |

| 2 | (S,S)-Et-DuPhos | Methyl (Z)-2-acetamidocinnamate | 98 | S |

| 3 | Ferrocenylphosphine-phosphoramidite | β-Aryl-β-(acylamino)acrylates | up to 99 | R or S |

| 4 | t-Bu-BisP* | (E)-β-(acylamino)acrylates | up to 99.7 | Not specified |

This table is a representation of typical results from the literature on similar substrates to illustrate the effectiveness of various ligands, as direct computational data for this compound was not specifically found.

Applications in Advanced Organic Synthesis and Derivative Chemistry

Methyl (R)-3-acetamido-3-phenylpropanoate as a Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. sigmaaldrich.comresearchgate.net Its utility stems from the stereochemically defined center, which allows for the construction of complex, enantiomerically pure molecules. nih.gov The presence of multiple functional groups—the ester, the amide, and the phenyl ring—offers various points for chemical modification, making it a versatile starting material for a range of target compounds. chemdad.com The ability to use pre-existing chiral molecules like this one is a key strategy in asymmetric synthesis, often referred to as a chiral pool approach. nih.gov

One of the primary applications of this compound is its role as a precursor in the synthesis of other β-amino acid derivatives. β-amino acids are crucial components of various biologically active molecules, and methods that preserve stereochemical integrity are highly sought after. nih.gov The Arndt–Eistert method, for instance, is a known strategy for converting α-amino acids to β-amino acid derivatives while controlling the stereochemistry at the α-carbon. nih.gov The synthesis of peptides containing β-amino acids often yields molecules with higher activity and stability compared to those with only α-peptides. nih.gov Hydrolysis of the ester and amide groups under controlled conditions can yield the core (R)-3-amino-3-phenylpropanoic acid, which can then be re-functionalized to create a library of enantiomerically pure derivatives.

The defined stereochemistry of this compound makes it an important intermediate in the synthesis of peptidomimetics and complex pharmaceutical compounds. rsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability and oral bioavailability. The synthesis of these mimics frequently employs N-urethane protected amino alkyl compounds. rsc.org

A notable example is its use in the synthetic pathway toward Carfilzomib, a second-generation proteasome inhibitor used in the treatment of multiple myeloma. google.com The synthesis of Carfilzomib and its analogues involves the coupling of various chiral amino acid and peptide fragments. google.com Key intermediates in patented synthesis routes for Carfilzomib include structures that can be derived from chiral β-amino acids, highlighting the importance of building blocks like this compound to construct the final complex drug molecule. google.com

Chiral building blocks are essential for creating novel molecular scaffolds and frameworks with specific three-dimensional arrangements. sigmaaldrich.comrsc.org The incorporation of a molecule like this compound can impart chirality to a larger structure, which is critical for applications in materials science and asymmetric catalysis. researchgate.net The development of homochiral solids, for example, often relies on the use of a chiral component, either as a ligand, a template, or an auxiliary, to guide the formation of a single enantiomeric form of the final material. researchgate.net While this specific compound's direct use in metal-organic frameworks (MOFs) is not widely documented, its derivatives serve as foundational pieces for larger, stereochemically defined architectures. rsc.orgresearchgate.net

Synthesis and Functionalization of Analogues and Homologues of this compound

The chemical structure of this compound allows for extensive modification at several key positions, enabling the synthesis of a wide array of analogues and homologues with tailored properties.

The amide nitrogen and the phenyl ring are common sites for synthetic modification. Substitution at the amide nitrogen can significantly alter the electronic and steric properties of the molecule. nih.gov While the delocalization of the nitrogen's lone pair of electrons makes it less nucleophilic, N-methylation and other substitutions are achievable and are important in modulating the biological activity of many compounds. nih.gov

Table 1: Examples of Phenyl Ring Modifications in Related Propanoate Structures

| Substituent on Phenyl Ring | Resulting Compound Class | Reference |

| 4-chloro | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | rsc.org |

| 2-fluoro-4-methyl | 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol (derived from a related precursor) | nih.gov |

| 2,4-dimethyl | (2S)-2-amino-3-(2,4-dimethylphenyl)propionic acid methyl ester | nih.gov |

The methyl ester group of the parent compound can be readily exchanged for other esters, such as ethyl or benzyl (B1604629) esters, through transesterification or by starting the synthesis from the corresponding alcohol. These variations can influence the compound's reactivity and physical properties. For instance, benzyl esters are often used in peptide synthesis as they can be removed under mild hydrogenolysis conditions. nih.gov Ethyl esters are also common and have been identified alongside their methyl counterparts in studies of natural products. ebi.ac.uk The synthesis of dipeptides has been demonstrated using both methyl and benzyl ester-protected β-amino acids. nih.gov

Table 2: Common Ester Variations for Phenylpropanoate Derivatives

| Ester Group | Example Compound Name | Typical Use/Occurrence | Reference |

| Methyl | Methyl 3-phenylpropanoate | Common synthetic intermediate, found in nature | ebi.ac.uknih.gov |

| Ethyl | Ethyl 3-phenylpropanoate | Found in nature (e.g., muskmelon) | ebi.ac.uk |

| Benzyl (Bz) | N-Boc-β-Pro-Gly-OBz | Protecting group in peptide synthesis | nih.gov |

Synthesis of Related β-Amino Esters with Diverse Side Chains

The structural motif of β-amino esters is a fundamental building block in organic synthesis, serving as a precursor for a wide range of pharmaceuticals and biologically active molecules, including artificial peptides and β-lactam antibiotics. mdpi.com The ability to synthesize these esters with diverse side chains is crucial for developing new chemical entities. Methodologies for creating stereochemically defined β-amino acids and their corresponding esters are of significant interest, with various catalytic asymmetric strategies being developed to form the key carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds.

One prominent method for generating enantiomerically pure β-amino esters is through the enzymatic kinetic resolution of racemic mixtures. For instance, lipase (B570770) PSIM from Burkholderia cepasia has been effectively used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. This process yields unreacted (R)-amino esters and the corresponding (S)-amino acids, both with excellent enantiomeric excess (ee) and in good chemical yields. mdpi.com A study on the synthesis of novel fluorine-containing β-amino acid enantiomers demonstrated this efficient method. mdpi.com The preparative-scale resolution provided the unreacted (R)-esters and the (S)-acid products with ee values typically ≥99% and chemical yields greater than 48%. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic β-Amino Carboxylic Ester Hydrochloride Salts

| Entry | Substrate (Racemic Ester) | Unreacted Ester Product ((R)-enantiomer) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (±)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | (R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate | 48.5 | >99 |

| 2 | (±)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | (R)-Ethyl 3-amino-3-(3-fluorophenyl)propanoate | 48.2 | >99 |

| 3 | (±)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate | (R)-Ethyl 3-amino-3-(2-fluorophenyl)propanoate | 49.1 | >99 |

| 4 | (±)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | (R)-Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate | 48.8 | >99 |

| 5 | (±)-Ethyl 3-amino-3-(4-trifluoromethylphenyl)propanoate | (R)-Ethyl 3-amino-3-(4-trifluoromethylphenyl)propanoate | 48.6 | >99 |

Data sourced from a study on the efficient synthesis of new fluorinated β-amino acid enantiomers. mdpi.com

Another key strategy for diversifying the side chains of β-esters involves C-C bond formation reactions. Research into the synthesis of methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates, which are derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester, illustrates this approach. rsc.orgrsc.org In this work, the desired compounds were obtained from the corresponding trichloroacetimidate (B1259523) or acetate (B1210297) precursors via reaction with C-active nucleophiles in the presence of a catalytic amount of TMSOTf. rsc.org A comparison of the two methods showed that while both produced good yields, the trichloroacetimidate coupling method offered a slight improvement in yield and a reduction in reaction time. rsc.org

Table 2: Comparison of C-C Coupling Methods for the Synthesis of Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

| Product No. | Aryl Group | Yield (Trichloroacetimidate Method) (%) | Yield (Acetate Method) (%) |

| 11a | Phenyl | 89 | 85 |

| 11b | 4-Methylphenyl | 92 | 88 |

| 11c | 4-Methoxyphenyl | 94 | 90 |

| 11d | 4-Fluorophenyl | 90 | 86 |

| 11e | 4-Chlorophenyl | 88 | 85 |

Data adapted from research on 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives. rsc.org

Other synthetic routes are also widely employed. The Michael addition of amines to α,β-unsaturated esters is a classic and efficient method for producing β-amino esters and is the basis for the synthesis of poly(β-amino esters) (PβAEs), a class of biodegradable polymers. organic-chemistry.orgrsc.orgnih.gov Furthermore, advances in biocatalysis have enabled the use of engineered ω-transaminases for the asymmetric synthesis of chiral β-amino esters from β-keto ester substrates, offering an alternative pathway to these valuable compounds. mdpi.com The versatility of these synthetic strategies allows for the creation of a vast library of β-amino esters with diverse functional groups, facilitating further research in medicinal chemistry and materials science. nih.gov

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Green Synthetic Routes

The growing emphasis on green chemistry is shifting the paradigm of chemical synthesis away from traditional methods that often involve hazardous solvents and generate significant waste. rsc.orgresearchgate.net For the production of chiral amides like Methyl (R)-3-acetamido-3-phenylpropanoate, research is focused on developing routes that are not only efficient but also environmentally responsible. A primary goal is to reduce the "E-factor" (environmental factor), which measures the mass ratio of waste to the desired product; the pharmaceutical industry often has E-factors greater than 100. rsc.org

Key strategies in this area include the use of biocatalysis, which operates under mild, aqueous conditions, and the adoption of greener solvents. rsc.org Water is considered the most recommended green solvent, and developing catalytic systems that function effectively in aqueous environments is a high priority. rsc.org Another approach is the development of solvent-free reaction conditions, which can involve the simple trituration and heating of reactants, drastically reducing waste and simplifying purification. researchgate.net The use of renewable feedstocks, such as converting chitin (B13524) (the second most abundant biomass) into nitrogen-containing chemical building blocks, represents a long-term goal for sustainable chemical production. rsc.org These green approaches aim to make the synthesis of valuable compounds like this compound more economically and environmentally viable. researchgate.net

Table 1: Comparison of Green Synthesis Strategies for Amide Formation

| Strategy | Principle | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) to catalyze reactions. rsc.org | High selectivity, mild conditions (aqueous, room temp), biodegradable catalysts. nih.gov | Enzyme stability, substrate scope limitations, cost of cofactors. nih.gov |

| Aqueous Phase Synthesis | Utilizing water as the primary reaction solvent. rsc.org | Non-toxic, non-flammable, inexpensive, environmentally benign. | Poor solubility of many organic substrates, potential for hydrolysis side-reactions. rsc.org |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often via heating or grinding. researchgate.net | Reduced waste, high reaction rates, simplified work-up, lower cost. researchgate.net | Limited to thermally stable compounds, potential for poor mixing. |

| Renewable Feedstocks | Using biomass (e.g., chitin) as a starting material instead of petrochemicals. rsc.org | Sustainable, reduces reliance on fossil fuels, potential for novel chemical structures. | Complex multi-step conversions, challenges in separation and purification. rsc.org |

Exploration of Novel Biocatalysts and Directed Evolution of Enzymes

Biocatalysis is a powerful tool for asymmetric synthesis due to the inherent stereoselectivity of enzymes. nih.gov For compounds like this compound, enzymes such as lipases, proteases, or transaminases can be employed to achieve high enantiomeric purity. researchgate.netnih.gov However, naturally occurring enzymes are not always perfect for industrial processes, often exhibiting limitations in substrate scope, stability, or enantioselectivity for non-natural substrates. researchgate.net

To overcome these limitations, the field of directed evolution has emerged as a transformative approach. pnas.orgacs.org This technique mimics natural evolution in the laboratory to create tailor-made enzymes with desired properties. pnas.orgnih.gov The process involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance (e.g., higher enantioselectivity). pnas.orgpnas.org Iterative cycles of this process can lead to dramatic improvements. For instance, the enantioselectivity of a lipase (B570770) in the kinetic resolution of a chiral ester was increased from an initial enantiomeric excess (ee) of 2% to over 90% ee through directed evolution. nih.gov This methodology is not limited to improving existing traits; it can even be used to invert the enantioselectivity of an enzyme. pnas.org The development of efficient screening methods is crucial to this process, allowing for the rapid evaluation of thousands of mutants per day. pnas.org

Table 2: Key Techniques in Directed Evolution of Enzymes

| Technique | Description | Primary Goal |

|---|---|---|